molecular formula C9H14N4O B1518052 3-Amino-1-[4-(dimethylamino)phenyl]urea CAS No. 1156925-51-7

3-Amino-1-[4-(dimethylamino)phenyl]urea

Cat. No.: B1518052
CAS No.: 1156925-51-7
M. Wt: 194.23 g/mol
InChI Key: XRDIEQPIVOEVQU-UHFFFAOYSA-N
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Description

Compounds with similar structures to “3-Amino-1-[4-(dimethylamino)phenyl]urea” are typically organic molecules that contain an amino group (-NH2), a dimethylamino group (-N(CH3)2), and a urea group (-NH-CO-NH-). They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a suitable isocyanate or isothiocyanate . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a central urea group, with various substituents attached to the nitrogen atoms. These could include phenyl rings, which are common in many organic compounds, and amino or dimethylamino groups .


Chemical Reactions Analysis

These compounds can participate in a variety of chemical reactions, particularly those involving the amino and urea groups. For example, they can act as bases, nucleophiles, or ligands in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, compounds with similar structures are often solid at room temperature, and their solubility in various solvents depends on the nature of the functional groups present .

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

A study by Corbin et al. (2001) described the synthesis and conformational studies of heterocyclic ureas, revealing their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. These complexes exhibit potential for self-assembly applications, mimicking peptide transitions from helix to sheet structures, highlighting a primitive mimicry of biological processes Corbin et al., 2001.

Hydrogen Bonding and Structure of Substituted Ureas

Kołodziejski et al. (1993) investigated the hydrogen bonding and structure of crystalline N,N-dimethyl-N-arylureas, providing insights into the molecular conformations influenced by hydrogen bonding. This study contributes to the understanding of how substituent groups and hydrogen bonding affect the physical properties of urea derivatives Kołodziejski et al., 1993.

Synthesis and Characterization of Azo Group Silatranes

Singh et al. (2015) reported on the synthesis and antimicrobial activity of 4-aminoazobenzene-derived silatranes, showcasing the incorporation of urea functionalities and their potential biomedical applications. The study underscores the versatility of urea derivatives in synthesizing compounds with specific biological activities Singh et al., 2015.

Antioxidant and Enzyme Inhibitory Properties of Ureas

Aksu et al. (2016) synthesized ureas derived from phenethylamines and assessed their inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase, as well as their antioxidant properties. This study highlights the potential therapeutic applications of urea derivatives in treating conditions associated with oxidative stress and enzyme dysregulation Aksu et al., 2016.

Crystal Structure and Spectral Property of Urea Derivatives

Zhang et al. (2017) synthesized and characterized N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, exploring its crystal structure, spectral properties, and antimicrobial activity. The study demonstrates the structural versatility of urea derivatives and their potential in developing new antimicrobial agents Zhang et al., 2017.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, many organic compounds are flammable, and compounds containing nitrogen can be irritants .

Future Directions

The future directions for research into similar compounds could include developing new synthetic methods, studying their reactivity and mechanism of action, and exploring their potential applications in various fields .

Properties

IUPAC Name

1-amino-3-[4-(dimethylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13(2)8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,10H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDIEQPIVOEVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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